3-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
説明
特性
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O3S/c30-21-14-15-22(31)29(21)20-13-7-12-19(16-20)25(32)28-26-27-23(17-8-3-1-4-9-17)24(33-26)18-10-5-2-6-11-18/h1-13,16H,14-15H2,(H,27,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVVLMULCOSUJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One possible route could involve:
Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction involving a thiourea and a haloketone.
Attachment of the Benzamide Group: The thiazole intermediate can then be reacted with a benzoyl chloride derivative to form the benzamide linkage.
Introduction of the Pyrrolidinone Moiety: Finally, the pyrrolidinone group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route for scalability, yield, and purity. This often involves:
Catalysts: Use of catalysts to increase reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
3-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Anticonvulsant Activity
Research indicates that compounds similar to 3-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide exhibit significant anticonvulsant properties. A focused library of amides derived from related structures has shown efficacy in preclinical seizure models. For instance, studies demonstrated that certain derivatives displayed protective effects against induced seizures in animal models, suggesting a mechanism involving sodium channel modulation .
Neuroprotective Effects
The compound's structural components may confer neuroprotective properties. Investigations into similar compounds have revealed potential benefits in protecting neuronal cells from oxidative stress and excitotoxicity, which are pivotal in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Anticancer Potential
Emerging studies have explored the anticancer applications of thiazole-containing compounds. The thiazole moiety is known for its ability to interact with various biological targets involved in cancer progression. Preliminary data suggest that derivatives of this compound may inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways .
Antimicrobial Activity
Compounds with similar structural features have been investigated for antimicrobial properties against various pathogens. The presence of both the pyrrolidine and thiazole rings may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways in bacteria .
Case Studies
Several case studies highlight the effectiveness of compounds related to 3-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide :
- Anticonvulsant Screening : In a study involving the maximal electroshock seizure model, a derivative exhibited an effective dose (ED50) significantly lower than traditional antiepileptic drugs such as phenytoin and valproic acid . This suggests a promising therapeutic index for future drug development.
- Neuroprotection in Animal Models : A recent investigation into neuroprotective agents indicated that compounds sharing structural characteristics with this benzamide showed reduced neuronal damage in models of ischemia-reperfusion injury . These findings underscore the potential of such compounds in treating acute neurological events.
- Anticancer Mechanisms : Research on thiazole derivatives revealed their capability to induce apoptosis in cancer cell lines through specific signaling pathways . The integration of this knowledge into the design of new derivatives could lead to more effective cancer therapies.
作用機序
The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide would depend on its specific biological target. Generally, such compounds might:
Bind to Enzymes: Inhibiting their activity by occupying the active site.
Interact with Receptors: Modulating signal transduction pathways.
Affect Cellular Processes: Influencing processes such as cell division or apoptosis.
類似化合物との比較
4-(2,5-Dimethyl-1H-Pyrrol-1-yl)-N-(2,5-Dioxopyrrolidin-1-yl)Benzamide (MPPB)
MPPB shares structural similarities with the target compound, including the benzamide backbone and a dioxopyrrolidinyl substituent. However, MPPB features a 2,5-dimethylpyrrole group instead of the diphenylthiazole. Key findings from studies on MPPB include:
- Biological Activity: MPPB enhances monoclonal antibody (mAb) production in recombinant CHO (rCHO) cells by increasing cell-specific glucose uptake and intracellular ATP levels. However, it suppresses cell growth and reduces galactosylation of mAbs, a critical quality attribute for therapeutic antibodies .
- Structure-Activity Relationship (SAR) : The 2,5-dimethylpyrrole group in MPPB is essential for its activity. Removal or substitution of this group significantly reduces mAb productivity enhancement .

Contrast with Target Compound :
- The diphenylthiazole in the target compound may confer greater steric bulk and hydrophobicity compared to MPPB’s dimethylpyrrole. This could alter binding to cellular targets (e.g., kinases or transporters) and influence cytotoxicity profiles.
- The absence of a thiazole ring in MPPB suggests divergent mechanisms of action, particularly in modulating glycosylation pathways.
3-(2,5-Dioxopyrrolidin-1-yl)-N-(3-Ethyl-4,6-Difluoro-1,3-Benzothiazol-2-ylidene)Benzamide
This analog replaces the diphenylthiazole with a 3-ethyl-4,6-difluorobenzothiazole group. Key distinctions include:
- Biological Implications : Fluorinated benzothiazoles are often associated with improved pharmacokinetic properties, such as increased membrane permeability and resistance to oxidative metabolism.
Comparison with Target Compound :
- The diphenylthiazole in the target compound lacks fluorination, which may reduce its metabolic stability but increase lipophilicity.
SAR Trends and Functional Group Impact
Research Findings and Gaps
- MPPB’s Mechanism : The suppression of galactosylation in mAbs by MPPB highlights the importance of substituent effects on post-translational modifications. This suggests that the target compound’s diphenylthiazole might similarly influence glycosylation if used in bioprocessing .
- Lack of Direct Data: No experimental studies on the target compound’s biological activity were identified in the provided evidence. Its comparison relies on structural extrapolation from analogs.
- Methodological Insights : Assays such as cell viability (e.g., Mosmann’s colorimetric assay ) and dose-effect analysis (Litchfield-Wilcoxon method ) could be applied to future studies to quantify its effects.
生物活性
The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | 3-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |
| Molecular Formula | C26H19N3O3S |
| Molecular Weight | 455.51 g/mol |
| CAS Number | 392246-37-6 |
Structural Features
The compound features a thiazole ring and a pyrrolidinone moiety, which are known for their bioactive properties. The presence of two phenyl groups on the thiazole ring may enhance its biological activity and binding affinity compared to similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may act as an enzyme inhibitor by binding to the active site and blocking substrate access.
- Receptor Binding : The compound could function as a ligand in receptor studies, influencing signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against specific pathogens.
Case Studies and Research Findings
-
Anticancer Activity
- A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of thiazole derivatives. The results indicated that compounds similar to 3-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide exhibited significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa cells) .
- Anti-inflammatory Effects
- Neuroprotective Properties
Comparative Analysis with Similar Compounds
To provide a clearer understanding of the efficacy of 3-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide, it is useful to compare it with related compounds:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Neuroprotective Effects |
|---|---|---|---|
| 3-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide | High | Moderate | Significant |
| 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide | Moderate | High | Low |
| N-(4-fluorophenyl)-N'-(4-methylphenyl)thiazole-2-carboxamide | Low | Moderate | Moderate |
Q & A
Q. What are the recommended synthetic routes for 3-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide, and what key reaction conditions should be optimized?
- Methodological Answer: The synthesis typically involves retrosynthetic analysis to break down the compound into simpler precursors, such as coupling a pyrrolidine-dione moiety with a 4,5-diphenylthiazole-2-amine intermediate via amide bond formation. Key steps include:
- Amide Coupling: Use carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen atmosphere .
- Thiazole Ring Formation: Cyclize substituted thioureas with α-haloketones in ethanol under reflux (60–80°C) .
- Purification: Recrystallization from DMF/EtOH (1:1) or column chromatography with silica gel (ethyl acetate/hexane gradient) to isolate the final product .
Optimization parameters include temperature control (±2°C), pH adjustment (6.5–7.5 for aqueous steps), and solvent polarity to minimize side reactions.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms the presence of aromatic protons (δ 7.2–8.1 ppm), thiazole protons (δ 6.8–7.0 ppm), and pyrrolidine-dione carbonyl signals (δ 170–175 ppm) .
- X-ray Crystallography: Resolves spatial conformation, hydrogen bonding (e.g., N–H⋯N interactions), and packing efficiency, critical for understanding bioactivity .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion) and detects impurities using ESI-TOF or MALDI-TOF .
Q. How can researchers address low yields in the final amide coupling step during synthesis?
- Methodological Answer: Low yields often stem from competing hydrolysis or incomplete activation of the carboxylic acid. Strategies include:
- Pre-activation: Stir the carboxylic acid with HOBt/EDC for 30 minutes before adding the amine .
- Moisture Control: Use anhydrous solvents and molecular sieves to suppress hydrolysis .
- Alternative Coupling Agents: Test T3P (propylphosphonic anhydride) or PyBOP for sterically hindered substrates .
Advanced Research Questions
Q. How should researchers resolve contradictions between in vitro and in vivo activity data for this compound?
- Methodological Answer: Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability) or off-target effects. Mitigation strategies:
- Metabolic Stability Assays: Use liver microsomes or hepatocytes to assess CYP450-mediated degradation .
- Plasma Protein Binding: Measure free fraction via equilibrium dialysis to correlate with efficacy .
- Comparative Dose-Response: Perform parallel in vitro (cell-based assays) and in vivo (rodent models) studies at equivalent concentrations .
Q. What strategies optimize multi-step synthesis pathways to minimize side products?
- Methodological Answer:
- Step-wise Monitoring: Use TLC/HPLC at each stage to detect intermediates and adjust reaction times .
- Orthogonal Protecting Groups: Employ Fmoc for amines and tert-butyl esters for carboxylic acids to prevent cross-reactivity .
- Solvent Compatibility: Transition from polar aprotic (DMF) to non-polar (toluene) solvents to isolate hydrophobic intermediates .
Q. What computational methods predict interactions between this compound and biological targets like kinases?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with kinase ATP-binding pockets (e.g., EGFR or CDK2) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes under physiological conditions .
- QSAR Modeling: Corrogate substituent effects (e.g., electron-withdrawing groups on the benzamide) with inhibitory potency .
Q. How to design experiments to assess the compound's stability under physiological conditions?
- Methodological Answer:
- pH-Dependent Stability: Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours, followed by HPLC quantification .
- Thermal Degradation: Perform thermogravimetric analysis (TGA) or DSC to identify decomposition temperatures .
- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and monitor photodegradation via UV spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

